molecular formula C10H13N B12845193 N-Methyl-1(R)-aminoindan

N-Methyl-1(R)-aminoindan

Cat. No.: B12845193
M. Wt: 147.22 g/mol
InChI Key: AIXUYZODYPPNAV-SNVBAGLBSA-N
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Description

N-Methyl-1®-aminoindan is a fascinating compound with a bicyclic structure. It serves as a versatile building block in the synthesis of various functionalized heterocyclic compounds. These compounds find applications in pharmacology, including antitumor, antibacterial, and antileishmanial activities .

Preparation Methods

The synthetic routes for N-Methyl-1®-aminoindan involve cyclization reactions. One common method is the intramolecular cyclization of intermediates, where the amino group attacks a carbonyl group to form the desired compound . Unfortunately, specific reaction conditions and industrial production methods are not widely documented.

Chemical Reactions Analysis

N-Methyl-1®-aminoindan can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported. the resulting products from these reactions contribute to the compound’s diverse pharmacological properties.

Scientific Research Applications

N-Methyl-1®-aminoindan has been studied extensively for its potential applications in chemistry, biology, medicine, and industry. Researchers explore its use as a scaffold for designing novel drugs, especially due to its bicyclic structure. Further studies are needed to uncover its full range of applications.

Mechanism of Action

The exact mechanism by which N-Methyl-1®-aminoindan exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes. detailed information on these interactions is yet to be fully elucidated.

Comparison with Similar Compounds

While N-Methyl-1®-aminoindan is unique in its structure, it shares similarities with other indan derivatives. Further comparative studies can shed light on its distinct features and advantages over related compounds.

Remember that research in this field is ongoing, and new findings may emerge

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3/t10-/m1/s1

InChI Key

AIXUYZODYPPNAV-SNVBAGLBSA-N

Isomeric SMILES

CN[C@@H]1CCC2=CC=CC=C12

Canonical SMILES

CNC1CCC2=CC=CC=C12

Origin of Product

United States

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